![molecular formula C11H13F3N2O2 B2692482 tert-Butyl 3-amino-5-(trifluoromethyl)picolinate CAS No. 2248408-11-7](/img/structure/B2692482.png)
tert-Butyl 3-amino-5-(trifluoromethyl)picolinate
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Overview
Description
Tert-Butyl 3-amino-5-(trifluoromethyl)picolinate, also known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TAP is a heterocyclic compound that contains a pyridine ring with a trifluoromethyl group and an amino group at the 3 and 5 positions, respectively.
Mechanism Of Action
The mechanism of action of tert-Butyl 3-amino-5-(trifluoromethyl)picolinate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. tert-Butyl 3-amino-5-(trifluoromethyl)picolinate has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
tert-Butyl 3-amino-5-(trifluoromethyl)picolinate has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines and the induction of apoptosis in tumor cells. tert-Butyl 3-amino-5-(trifluoromethyl)picolinate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of tert-Butyl 3-amino-5-(trifluoromethyl)picolinate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.
Future Directions
There are several potential future directions for research on tert-Butyl 3-amino-5-(trifluoromethyl)picolinate. One area of interest is the development of tert-Butyl 3-amino-5-(trifluoromethyl)picolinate derivatives with improved solubility and bioavailability. Another area of interest is the exploration of tert-Butyl 3-amino-5-(trifluoromethyl)picolinate's potential as a therapeutic agent for other neurodegenerative diseases such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of tert-Butyl 3-amino-5-(trifluoromethyl)picolinate and its potential applications in drug discovery and development.
Synthesis Methods
Tert-Butyl 3-amino-5-(trifluoromethyl)picolinate can be synthesized using a variety of methods, including the reaction of 3-pyridinecarboxaldehyde with tert-butyl carbamate and trifluoroacetic anhydride in the presence of a base. Another method involves the reaction of 3-pyridinecarboxylic acid with tert-butyl carbamate and trifluoroacetic anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
Tert-Butyl 3-amino-5-(trifluoromethyl)picolinate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. tert-Butyl 3-amino-5-(trifluoromethyl)picolinate has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
tert-butyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNDDDXNSQBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-5-(trifluoromethyl)picolinate |
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